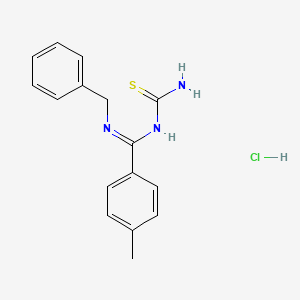

N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that is involved in the regulation of stem cell self-renewal and cancer stem cells. PTC-209 has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, and is currently being evaluated in clinical trials for the treatment of several types of cancer.

作用機序

N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride inhibits the function of BMI-1, a protein that is involved in the regulation of stem cell self-renewal and cancer stem cells. Specifically, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride binds to the PRC1 (Polycomb Repressive Complex 1) component BMI-1, which is a transcriptional repressor of the INK4a/ARF locus. This leads to the upregulation of p16INK4a and p14ARF, two tumor suppressor genes that are frequently inactivated in cancer.

Biochemical and Physiological Effects:

N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.

実験室実験の利点と制限

One advantage of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride is that it has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.

One limitation of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride is that it is a small molecule inhibitor, and therefore may have limited efficacy in targeting BMI-1 in vivo. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride may have off-target effects on other proteins that are involved in stem cell self-renewal and cancer stem cells.

将来の方向性

There are several future directions for the study of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride. One direction is to evaluate the efficacy of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride in clinical trials for the treatment of several types of cancer. Another direction is to identify biomarkers that predict response to N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride, which could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to better understand the mechanism of action of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride, and to identify potential combination therapies that could enhance its efficacy.

合成法

N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride can be synthesized using a multi-step process that involves the reaction of various reagents with 4-methylbenzenecarboxylic acid. The final step involves the reaction of the resulting intermediate with N-(benzylthio)carbonyl-4-piperidone to form the hydrochloride salt of N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride.

科学的研究の応用

N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, colon cancer, and leukemia. In addition, N-(aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride has been shown to target cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence.

特性

IUPAC Name |

[N-benzyl-C-(4-methylphenyl)carbonimidoyl]thiourea;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3S.ClH/c1-12-7-9-14(10-8-12)15(19-16(17)20)18-11-13-5-3-2-4-6-13;/h2-10H,11H2,1H3,(H3,17,18,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPZXOSOZNDRBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)NC(=S)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Aminocarbonothioyl)-N'-benzyl-4-methylbenzenecarboximidamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5120872.png)

![2-(allylthio)-4-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5120878.png)

![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)

![[(5-acetyl-3-cyano-6-methyl-4-phenyl-1,4-dihydro-2-pyridinyl)thio]acetic acid](/img/structure/B5120933.png)

![1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)

![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)

![N-[4-methyl-5-(1-piperidinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5120989.png)